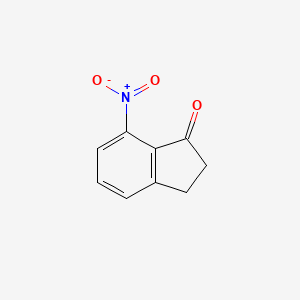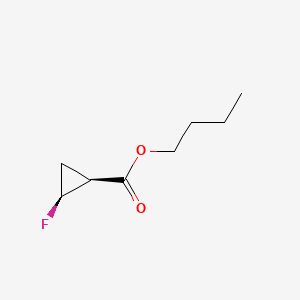
1H-Pyrazole-3-carboxamide,5-hydroxy-N-methyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole-3-carboxamide,5-hydroxy-N-methyl-(9CI) is a heterocyclic organic compound that features a pyrazole ring substituted with a carboxamide group at the 3-position, a hydroxyl group at the 5-position, and a methyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole-3-carboxamide,5-hydroxy-N-methyl-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with β-diketones or β-ketoesters, followed by functional group modifications to introduce the carboxamide, hydroxyl, and methyl groups . The reaction conditions often include the use of acidic or basic catalysts, solvents like ethanol or dimethyl sulfoxide, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve high efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole-3-carboxamide,5-hydroxy-N-methyl-(9CI) undergoes various chemical reactions, including:
Substitution: The methyl group on the nitrogen can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, aryl halides, and strong bases like sodium hydride.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Amines.
Substitution: N-alkyl or N-aryl derivatives.
Scientific Research Applications
1H-Pyrazole-3-carboxamide,5-hydroxy-N-methyl-(9CI) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Pyrazole-3-carboxamide,5-hydroxy-N-methyl-(9CI) involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interference with nucleic acid synthesis.
Comparison with Similar Compounds
1H-Pyrazole-3-carboxamide,5-hydroxy-N-methyl-(9CI) can be compared with other similar compounds such as:
1H-Pyrazole-3-carboxamide,5-hydroxy-N-ethyl: Similar structure but with an ethyl group instead of a methyl group, leading to different reactivity and biological activity.
1H-Pyrazole-3-carboxamide,5-hydroxy-N-phenyl:
Uniqueness: The unique combination of functional groups in 1H-Pyrazole-3-carboxamide,5-hydroxy-N-methyl-(9CI) provides it with distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
166656-45-7 |
|---|---|
Molecular Formula |
C5H7N3O2 |
Molecular Weight |
141.13 |
IUPAC Name |
N-methyl-5-oxo-1,2-dihydropyrazole-3-carboxamide |
InChI |
InChI=1S/C5H7N3O2/c1-6-5(10)3-2-4(9)8-7-3/h2H,1H3,(H,6,10)(H2,7,8,9) |
InChI Key |
WMMOGTYSAOHGME-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=CC(=O)NN1 |
Synonyms |
1H-Pyrazole-3-carboxamide,5-hydroxy-N-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


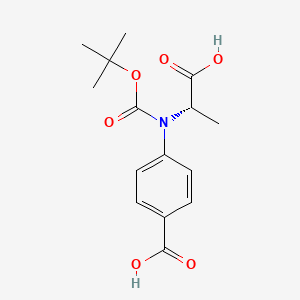
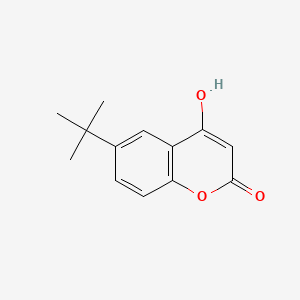
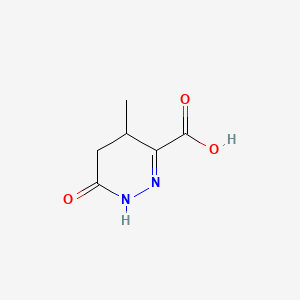
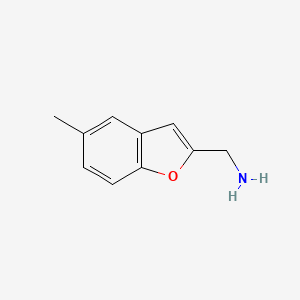
![7,18-bis(1,3-thiazol-2-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B573304.png)
![1,3,7,8-Tetraazaspiro[4.4]nonane](/img/structure/B573305.png)
